2-Ethoxy-4,5-dimethylbenzaldehyde
Description
2-Ethoxy-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of ethoxy and dimethyl groups on the benzene ring. This compound is used in various fields, including medical, environmental, and industrial research.
Properties
IUPAC Name |
2-ethoxy-4,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-9(3)8(2)5-10(11)7-12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKBIAVYAFTAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-dimethylbenzaldehyde typically involves the ethylation of 4,5-dimethylbenzaldehyde. This can be achieved through a Friedel-Crafts alkylation reaction, where 4,5-dimethylbenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2-Ethoxy-4,5-dimethylbenzoic acid.
Reduction: 2-Ethoxy-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-ethoxy-4,5-dimethylbenzaldehyde
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- InChI Key : HRKBIAVYAFTAKH-UHFFFAOYSA-N
- Canonical SMILES : CCOC1=C(C=C(C=C1C=O)C)C
The presence of the ethoxy group enhances solubility and reactivity, while the dimethyl groups influence steric and electronic properties, making it a versatile compound in synthetic chemistry.
Organic Synthesis
This compound serves as a building block in organic synthesis. It can undergo electrophilic aromatic substitution reactions due to its electron-donating groups, facilitating the formation of more complex molecules. This property is particularly valuable in creating derivatives for pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated potential therapeutic properties of this compound. Studies are exploring its role as a precursor in drug development, particularly for compounds targeting inflammatory diseases and microbial infections. The compound has shown promising results in inhibiting pro-inflammatory cytokines and exhibiting antimicrobial activity against various bacterial strains.
Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the formulation of fragrances and flavorings. Its unique scent profile allows it to be incorporated into perfumes and cosmetics, enhancing their olfactory appeal.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported the following inhibition zones and minimum inhibitory concentrations (MIC):
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Activity
In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in managing inflammatory conditions.
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of benzaldehyde derivatives, including this compound. Results indicated a higher inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria.
Case Study on Anti-inflammatory Effects
In a murine model of acute inflammation, mice treated with this compound exhibited a significant reduction in paw edema compared to control groups. This finding supports its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylbenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Methoxy-4,5-dimethylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
Uniqueness
2-Ethoxy-4,5-dimethylbenzaldehyde is unique due to the presence of both ethoxy and dimethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Biological Activity
2-Ethoxy-4,5-dimethylbenzaldehyde (EDB) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Structure and Composition
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
Physical Properties
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; limited solubility in water
The biological activity of EDB is primarily attributed to its interaction with various biomolecules. The ethoxy group enhances its solubility in lipids, facilitating cellular uptake. The aldehyde functional group can participate in various reactions, including nucleophilic additions, which may lead to the formation of biologically active derivatives.
Antimicrobial Activity
Research has indicated that EDB exhibits antimicrobial properties against several pathogens. For example:
- Bacterial Inhibition : EDB has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported at 50 µg/mL and 30 µg/mL respectively .
Antioxidant Properties
Studies have demonstrated that EDB possesses antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was quantified using the DPPH assay, showing a significant reduction in DPPH radical concentration at concentrations above 100 µM .
Cytotoxicity and Cancer Research
EDB has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that EDB induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of EDB against common bacterial strains. The results indicated that EDB not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.
Study 2: Antioxidant Activity
In a separate investigation by Lee et al., the antioxidant properties of EDB were assessed using both in vitro and in vivo models. The findings showed that administration of EDB significantly reduced oxidative stress markers in liver tissues of treated rats compared to controls, indicating its potential as a protective agent against oxidative damage.
Comparative Analysis
| Compound | MIC (µg/mL) | IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| This compound | 50 (E. coli) | 25 (MCF-7) | Significant |
| Control Antibiotic (e.g., Penicillin) | 10 | N/A | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
